N-ethyl-N-methyl-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxamide
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Overview
Description
N-ethyl-N-methyl-1,4-dioxa-7-azaspiro[44]nonane-7-carboxamide is a complex organic compound characterized by its unique structure, which includes a spirocyclic framework and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-N-methyl-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxamide typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic structure. Subsequent functionalization steps introduce the ethyl and methyl groups, as well as the carboxamide moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-ethyl-N-methyl-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with spirocyclic frameworks. Biology: Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of neurological disorders. Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-ethyl-N-methyl-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
1,4-Dioxa-7-azaspiro[4.4]nonane: A closely related compound without the ethyl and methyl groups.
N-ethyl-N-methyl-1,4-dioxa-8-azaspiro[4.5]decane: A structurally similar compound with a different ring size.
Uniqueness: N-ethyl-N-methyl-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxamide stands out due to its specific combination of functional groups and spirocyclic structure, which confer unique chemical and biological properties.
Properties
IUPAC Name |
N-ethyl-N-methyl-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-3-11(2)9(13)12-5-4-10(8-12)14-6-7-15-10/h3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFWVCPTFWMKHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)N1CCC2(C1)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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